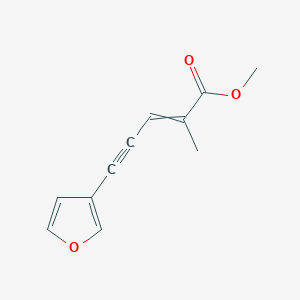![molecular formula C21H18O B12570461 2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene CAS No. 184636-21-3](/img/structure/B12570461.png)
2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene is a chemical compound with the molecular formula C21H18O It is characterized by the presence of a naphthalene moiety linked to a dihydronaphthalene group through an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Suzuki–Miyaura coupling reaction, utilizing large-scale reactors and continuous flow processes to enhance yield and efficiency. The choice of reagents and catalysts, as well as reaction conditions, are tailored to ensure high purity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated hydrocarbons.
Aplicaciones Científicas De Investigación
2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene
- 2-{[(5,6-Dihydronaphthalen-1-yl)oxy]methyl}naphthalene
- 2-{[(5,7-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene
Uniqueness
2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
184636-21-3 |
|---|---|
Fórmula molecular |
C21H18O |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
2-(5,6-dihydronaphthalen-2-yloxymethyl)naphthalene |
InChI |
InChI=1S/C21H18O/c1-3-7-19-13-16(9-10-17(19)5-1)15-22-21-12-11-18-6-2-4-8-20(18)14-21/h1,3-5,7-14H,2,6,15H2 |
Clave InChI |
AAZJJTKUEQTHCU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C1)C=C(C=C2)OCC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


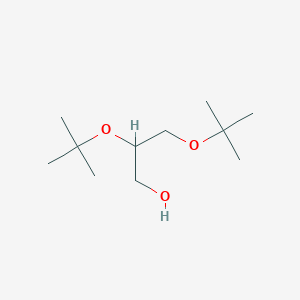

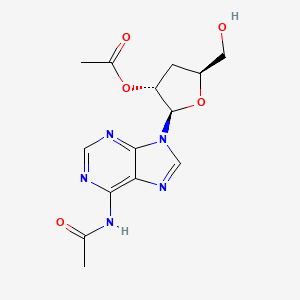
![N,N'-Pyridine-2,6-diylbis{N'-[3,5-bis(trifluoromethyl)phenyl]urea}](/img/structure/B12570406.png)
![2-tert-Butyl-6-{[2-(propan-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12570410.png)
![2-[(Heptadec-4-yn-1-yl)oxy]oxane](/img/structure/B12570415.png)
![1H-Pyrrolo[3,2-c]pyridine, 1-ethenyl-5-ethyl-4,5,6,7-tetrahydro-](/img/structure/B12570416.png)
![2-Methyl-3-(methylsulfanyl)naphtho[1,2-B]furan](/img/structure/B12570420.png)
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine](/img/structure/B12570422.png)
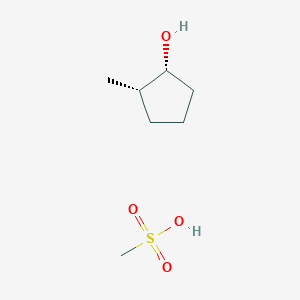
![2-Diazonio-1-methoxy-3-oxo-3-{[3-(trimethylsilyl)prop-2-yn-1-yl]oxy}prop-1-en-1-olate](/img/structure/B12570426.png)
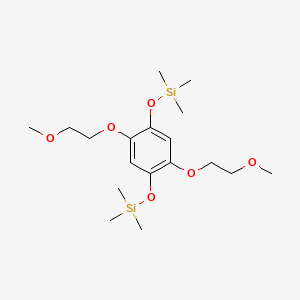
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-methoxybenzyl)amine](/img/structure/B12570436.png)
